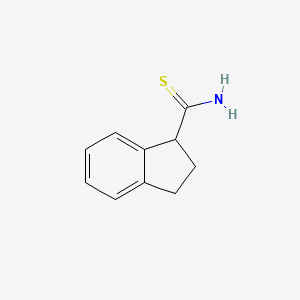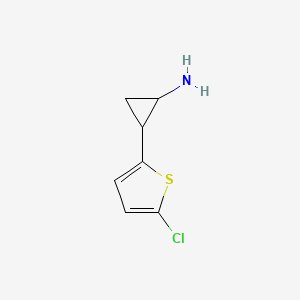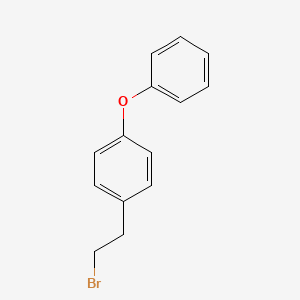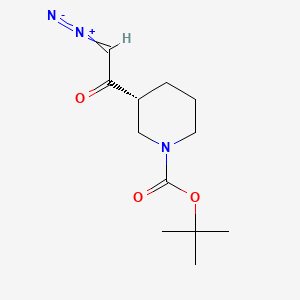
2,3-dihydro-1H-indene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-indene-1-carbothioamide is an organic compound that belongs to the class of indene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1-carbothioamide can be achieved through several methods. One common approach involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This method utilizes a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which is optimal for these transformations .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-indene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-indene-1-carbothioamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-indene-1-carbothioamide involves its interaction with molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: This compound features a similar indene core but with different functional groups, leading to distinct chemical properties and applications.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with a carboxamide group, used as a selective discoidin domain receptor 1 (DDR1) inhibitor.
Uniqueness
2,3-Dihydro-1H-indene-1-carbothioamide is unique due to its carbothioamide functional group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C10H11NS |
|---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indene-1-carbothioamide |
InChI |
InChI=1S/C10H11NS/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,11,12) |
InChI-Schlüssel |
CQRVWLIDOMWHJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)



![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)
